6,8-Dichloro-3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one
Overview
Description
6,8-Dichloro-3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with dichloro groups at positions 6 and 8, and a thiazolyl group at position 3, which is further substituted with an ethoxyphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the dichloro substituents at positions 6 and 8. The thiazolyl group is then introduced through a cyclization reaction involving appropriate thioamide and halogenated intermediates. The final step involves the ethoxylation of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the chlorine atoms or reduce the chromen-2-one core.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6,8-Dichloro-3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one: Similar structure with a methoxy group instead of an ethoxy group.
6,8-Dichloro-3-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]chromen-2-one: Similar structure with a hydroxy group instead of an ethoxy group.
6,8-Dichloro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one: Similar structure with a methyl group instead of an ethoxy group.
Uniqueness
The uniqueness of 6,8-Dichloro-3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6,8-dichloro-3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO3S/c1-2-25-14-5-3-11(4-6-14)17-10-27-19(23-17)15-8-12-7-13(21)9-16(22)18(12)26-20(15)24/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJLRMFGXYWVNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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